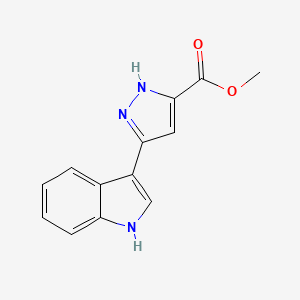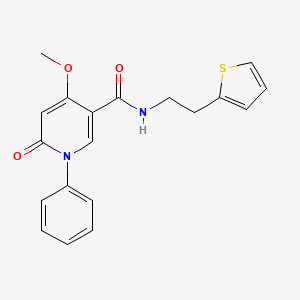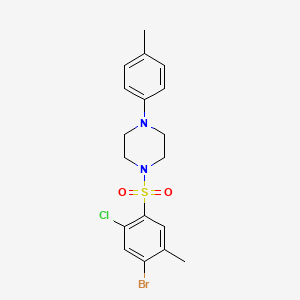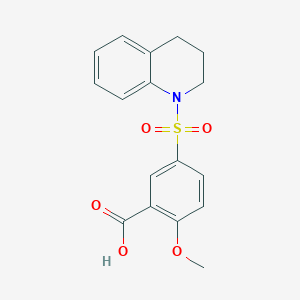
3-Bromo-1-cyclobutylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Bromo-1-cyclobutylpyrrolidin-2-one" is a brominated pyrrolidine derivative with a cyclobutyl group attached to the nitrogen atom. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom, and the presence of a bromine atom and a cyclobutyl group suggests potential for interesting chemical reactivity and applications in synthesis .
Synthesis Analysis
The synthesis of related 2-substituted 3-bromopyrrolidines has been achieved through an enantioselective bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamate. This method provides a pathway to generate pyrrolidine derivatives, which can be further transformed into other useful building blocks, such as dihydropyrroles and substituted pyrrolidines .
Molecular Structure Analysis
While the specific molecular structure of "this compound" is not directly discussed in the provided papers, related compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as hydrogen bonds and π interactions. These interactions are crucial for the stability of the crystal packing in these compounds .
Chemical Reactions Analysis
The reactivity of brominated compounds is often explored in the context of further functionalization. For instance, bromoacetylenes are known to undergo cycloaddition reactions, which can be a relevant consideration for the reactivity of brominated pyrrolidines . Additionally, the bromination of cyclopentenones has been studied, indicating that bromine can be introduced at various positions depending on the reaction conditions, which could be analogous to the reactivity of "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely include typical characteristics of brominated heterocycles, such as relatively high density and polarizability due to the presence of bromine. The compound's solubility, boiling point, and stability would be influenced by the bromine and cyclobutyl group. The presence of the bromine atom would also make it a potential electrophile for further chemical reactions .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Cvetković et al. (2019) synthesized a series of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which included compounds similar to 3-Bromo-1-cyclobutylpyrrolidin-2-one. These compounds showed promising antifungal activities against several test fungi, indicating their potential as novel fungicides (Cvetković et al., 2019).
Chemical Transformations and Reactions
Krinitskaya (1997) investigated the transformations of 3-bromo-2,2,6,6-tetramethyl-4-piperidinone and its derivatives under the conditions of the Favorsky rearrangement, which could have implications for the synthesis and applications of related bromopyrrolidine compounds (Krinitskaya, 1997).
Application in Synthesis of Pyrroles
Muchowski and Naef (1984) described the use of 3-bromo-1-(triissopropylsilyl)pyrroles, a compound related to this compound, in the synthesis of various 3-substituted pyrroles. This demonstrates the utility of bromopyrrolidines in the synthesis of complex organic molecules (Muchowski & Naef, 1984).
Anticancer Potential
Research by Pichla et al. (2019) showed that 3-bromopyruvate, a compound structurally similar to this compound, exhibited significant cytotoxicity against metastatic prostate cancer cell lines, indicating its potential in cancer treatment (Pichla et al., 2019).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for 3-Bromo-1-cyclobutylpyrrolidin-2-one indicates that it has a GHS07 pictogram and a warning signal word . More specific hazard statements and precautionary statements were not found in the available resources .
properties
IUPAC Name |
3-bromo-1-cyclobutylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHXJUILJIYNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)
![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)

![N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2526643.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)

![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)
![N-cyclohexyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2526654.png)